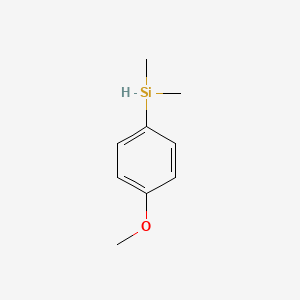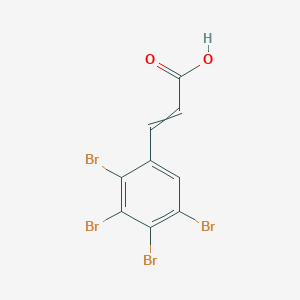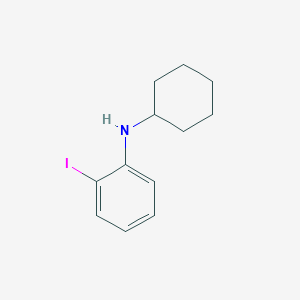
N-Cyclohexyl-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-iodoaniline: is an organic compound with the molecular formula C12H16IN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclohexyl group, and an iodine atom is attached to the benzene ring at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Iodination: One common method for preparing N-Cyclohexyl-2-iodoaniline involves the iodination of N-cyclohexylaniline.
Decarboxylative Iodination: Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under oxygen.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification steps are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Cyclohexyl-2-iodoaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or the amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions to replace the iodine atom.
Major Products:
Scientific Research Applications
Chemistry: N-Cyclohexyl-2-iodoaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which N-Cyclohexyl-2-iodoaniline exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function . The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
2-Iodoaniline: Similar to N-Cyclohexyl-2-iodoaniline but lacks the cyclohexyl group.
N-Cyclohexyl-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl group and the iodine atom, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
79642-51-6 |
|---|---|
Molecular Formula |
C12H16IN |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
N-cyclohexyl-2-iodoaniline |
InChI |
InChI=1S/C12H16IN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
InChI Key |
GFYUQIVROJKLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


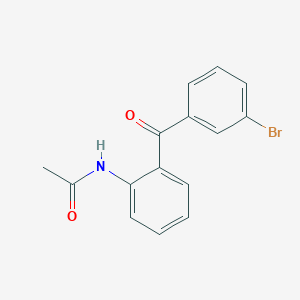
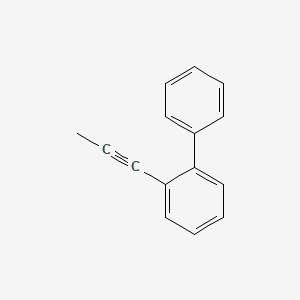

![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)


![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
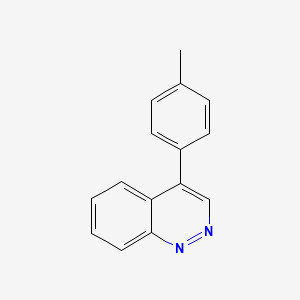
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)
